1-(Phenoxymethyl)cyclohexan-1-ol
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Overview
Description
1-(Phenoxymethyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2 It features a cyclohexane ring substituted with a phenoxymethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenoxymethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenol in the presence of a base to form the phenoxymethyl derivative, followed by reduction to yield the desired alcohol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of catalysts and advanced purification techniques ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenoxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced to form cyclohexylmethanol derivatives using hydrogenation or metal hydrides.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate)
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid
Reduction: Cyclohexylmethanol
Substitution: Various substituted phenoxymethylcyclohexanols
Scientific Research Applications
1-(Phenoxymethyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent or reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Phenoxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxymethyl group can interact with hydrophobic regions of proteins or membranes, affecting their activity. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-(Phenoxymethyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the phenoxymethyl group, resulting in different chemical and biological properties.
Phenoxyethanol: Contains a phenoxy group but lacks the cyclohexane ring, leading to different physical and chemical characteristics.
Cyclohexylmethanol: Similar structure but without the phenoxy group, affecting its reactivity and applications.
Uniqueness: The presence of both the phenoxymethyl and hydroxyl groups in this compound imparts unique properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(phenoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c14-13(9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 |
InChI Key |
AYVUMLDJQJZYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COC2=CC=CC=C2)O |
Origin of Product |
United States |
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